molecular formula C20H32O6 B593031 15(R)-19(R)-Hydroxy prostaglandin E2 CAS No. 54142-29-9

15(R)-19(R)-Hydroxy prostaglandin E2

Cat. No. B593031
CAS RN: 54142-29-9
M. Wt: 368.5
InChI Key: WTJYDBMHYPQFNJ-JDIRIWFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15®-19®-Hydroxy prostaglandin E2, also known as 15®-PGE2, is the C-15 epimer of the naturally occurring 15(S)-PGE2 . It is a bioactive lipid compound that is less potent than the natural stereoisomer in most biological assays . It is produced predominantly from arachidonic acid by COX and PGES, and exists at some level in nearly all cell types .


Synthesis Analysis

The synthesis of 15®-PGE2 involves a prostaglandin-degrading enzyme known as 15-PGDH . This enzyme plays a crucial role in the regulation of prostaglandin levels. In a study, it was found that the enzymatic activity and expression level of 15-PGDH were elevated in aged muscles . The inhibition of 15-PGDH led to an increase in PGE2 and PGD2 levels .


Molecular Structure Analysis

The molecular structure of 15®-PGE2 features a distinctive twenty-carbon skeleton with a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" . These chains vary among different prostaglandin types, influencing the molecule’s overall size, shape, and biological activities .


Chemical Reactions Analysis

The chemical reactions involving 15®-PGE2 are complex and involve several steps. A study highlighted the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction to set the critical stereochemical configurations under mild conditions . Another key transformation was the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .


Physical And Chemical Properties Analysis

The empirical formula of 15®-PGE2 is C20H32O5, and its molecular weight is 352.47 . It is a powder form and does not have a flash point .

Scientific Research Applications

Muscle Regeneration and Sarcopenia Treatment

15®-19®-Hydroxy prostaglandin E2 has been implicated in the process of muscle regeneration. Research suggests that prostaglandins, including this compound, play a role in mediating muscle repair and growth. Specifically, the inhibition of prostaglandin-degrading enzymes has been shown to rejuvenate aged muscles, indicating potential applications in treating sarcopenia, an age-related loss of muscle mass and function .

Inflammatory Response Modulation

This compound is part of the prostaglandin family, which are known mediators of inflammation. It can potentially be used to modulate the body’s inflammatory response, making it relevant in the study of diseases where inflammation plays a key role, such as arthritis, asthma, and cardiovascular diseases .

Cancer Research

Prostaglandins, including 15®-19®-Hydroxy prostaglandin E2, are involved in various stages of tumor development and progression. They can influence tumor growth, angiogenesis, and immune evasion. Therefore, this compound is valuable in cancer research for understanding tumor biology and developing new therapeutic strategies .

Cardiovascular Health

The role of prostaglandins in regulating blood flow and vascular function makes 15®-19®-Hydroxy prostaglandin E2 significant in cardiovascular research. It could be used to study the mechanisms of blood pressure regulation and the development of treatments for hypertension and other vascular diseases .

Drug Development and Pharmacology

In pharmacology, this compound’s effects on various receptors and enzymatic pathways are of interest for the development of new drugs. Its interactions with specific prostaglandin receptors can inform the design of receptor-targeted therapies, particularly for inflammatory and pain-related conditions .

Neurological Disorders

Prostaglandins, including 15®-19®-Hydroxy prostaglandin E2, have been found to have concentrations elevated in neurological disorders. Research into this compound could lead to a better understanding of its role in neuroinflammation and the potential for therapeutic intervention in conditions like Alzheimer’s disease and stroke .

Mechanism of Action

Target of Action

The primary targets of 15®-19®-Hydroxy prostaglandin E2 are four distinct receptors, namely EP1 to EP4 . These receptors are present in nearly all cell types and are involved in a wide range of biological effects .

Mode of Action

15®-19®-Hydroxy prostaglandin E2 interacts with its targets, the EP1 to EP4 receptors, leading to various biological effects . It exhibits significantly lower efficacy in most biological assays compared to its 15(s) counterpart . Notably, acid-catalyzed epimerization can transform 15®-19®-Hydroxy prostaglandin E2 into the more active 15(S)-Prostaglandin E2 form .

Biochemical Pathways

15®-19®-Hydroxy prostaglandin E2 is produced mainly from arachidonic acid via the action of COX and PGES enzymes .

Pharmacokinetics

It is known that 15®-19®-hydroxy prostaglandin e2 exhibits significantly lower efficacy in most biological assays compared to its 15(s) counterpart . This suggests that its bioavailability may be lower than that of the 15(S) isomer.

Result of Action

The molecular and cellular effects of 15®-19®-Hydroxy prostaglandin E2’s action are diverse, given its interaction with four distinct receptors, EP1 to EP4 . Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Action Environment

The action, efficacy, and stability of 15®-19®-Hydroxy prostaglandin E2 can be influenced by various environmental factors. For instance, acid-catalyzed epimerization can transform 15®-19®-Hydroxy prostaglandin E2 into the more active 15(S)-Prostaglandin E2 form . .

Safety and Hazards

15®-PGE2 is classified as Acute Tox. 4 Oral - Repr. 1B, indicating that it is acutely toxic and may damage fertility . The safety information includes hazard statements H302 - H360F and precautionary statements P201 - P301 + P312 + P330 - P308 + P313 .

Future Directions

The future directions of 15®-PGE2 research could involve further exploration of its therapeutic potential. For instance, a study identified a prostaglandin-degrading enzyme (15-PGDH) as a new therapeutic target for treating sarcopenia . This suggests that 15®-PGE2 and related compounds could have potential applications in the treatment of age-related diseases.

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYDBMHYPQFNJ-JDIRIWFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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